Cas no 57070-74-3 (2-bromo-5-(2-bromoethyl)thiophene)

2-Bromo-5-(2-bromoethyl)thiophene is a brominated thiophene derivative with versatile applications in organic synthesis and material science. Its structure features reactive bromine substituents at both the 2-position of the thiophene ring and the ethyl side chain, enabling selective functionalization through cross-coupling reactions, nucleophilic substitutions, or polymerizations. This compound serves as a valuable intermediate in the development of conjugated polymers, organic semiconductors, and pharmaceutical precursors. The dual bromine functionality enhances its utility in stepwise derivatization, offering precise control over molecular architecture. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers in heterocyclic and materials chemistry.
2-bromo-5-(2-bromoethyl)thiophene structure
57070-74-3 structure
Product Name:2-bromo-5-(2-bromoethyl)thiophene
CAS No:57070-74-3
MF:C6H6Br2S
MW:269.984838962555
CID:5976735
PubChem ID:64867922
Update Time:2025-05-20

2-bromo-5-(2-bromoethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • Thiophene, 2-bromo-5-(2-bromoethyl)-
    • 2-bromo-5-(2-bromoethyl)thiophene
    • Inchi: 1S/C6H6Br2S/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2
    • InChI Key: RWYRZOFTXMJDNT-UHFFFAOYSA-N
    • SMILES: C1(Br)SC(CCBr)=CC=1

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Additional information on 2-bromo-5-(2-bromoethyl)thiophene

Introduction to 2-bromo-5-(2-bromoethyl)thiophene (CAS No. 57070-74-3)

2-bromo-5-(2-bromoethyl)thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 57070-74-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule features a thiophene core substituted with two bromine atoms, one at the 2-position and the other as part of an ethyl chain at the 5-position. The presence of multiple bromine atoms makes it a valuable intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

The utility of 2-bromo-5-(2-bromoethyl)thiophene stems from its ability to serve as a versatile building block in medicinal chemistry. Thiophene derivatives are widely recognized for their biological activity, with applications ranging from antiviral to anticancer agents. The brominated substituents enhance its reactivity, allowing for further functionalization and the development of novel pharmacophores. Recent advancements in drug discovery have highlighted the importance of such intermediates in designing molecules with improved efficacy and selectivity.

In the context of modern pharmaceutical research, 2-bromo-5-(2-bromoethyl)thiophene has been explored in the synthesis of kinase inhibitors, which play a crucial role in targeting various cancers and inflammatory diseases. For instance, studies have demonstrated its incorporation into thiophene-based scaffolds that exhibit potent inhibition against tyrosine kinases. The ethyl chain at the 5-position provides a handle for further derivatization, enabling the tuning of physicochemical properties such as solubility and metabolic stability.

Moreover, the compound has found applications in materials science, particularly in the development of organic electronic materials. Thiophene derivatives are known for their electron-deficient properties, making them suitable for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The bromine atoms facilitate further modifications through palladium-catalyzed reactions, allowing for the creation of conjugated polymers with tailored optoelectronic properties.

Recent research has also delved into the pharmacokinetic profiles of thiophene derivatives. Studies indicate that structural modifications, such as the introduction of bromine atoms, can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. For example, 2-bromo-5-(2-bromoethyl)thiophene has been investigated for its potential to enhance oral bioavailability by improving lipophilicity while maintaining metabolic stability.

The synthesis of 2-bromo-5-(2-bromoethyl)thiophene typically involves bromination reactions on a thiophene precursor. Advanced synthetic methodologies have been developed to achieve high regioselectivity and yield, ensuring that the desired product is obtained with minimal side reactions. Techniques such as Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions are commonly employed to introduce the bromine atoms at specific positions on the thiophene ring.

In conclusion, 2-bromo-5-(2-bromoethyl)thiophene (CAS No. 57070-74-3) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an indispensable intermediate for synthesizing biologically active molecules and advanced functional materials. As research continues to uncover new therapeutic targets and technological innovations, compounds like this will remain at the forefront of scientific discovery.

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